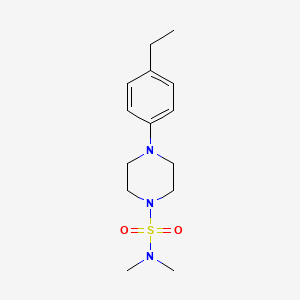

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

4-(4-Ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide-functionalized piperazine derivative characterized by a dimethyl-substituted sulfonamide group at position 1 of the piperazine ring and a 4-ethylphenyl substituent at position 2. This compound belongs to a class of molecules frequently explored in medicinal chemistry due to their modular structure, which allows for extensive derivatization to optimize pharmacokinetic and pharmacodynamic properties. Its molecular formula is C₁₅H₂₃N₃O₂S, with a molecular weight of 325.43 g/mol.

Properties

IUPAC Name |

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-4-13-5-7-14(8-6-13)16-9-11-17(12-10-16)20(18,19)15(2)3/h5-8H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUMRHLQTJWYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-ethylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonating agent. Common sulfonating agents include chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-sulfonamide derivatives are widely studied for their versatility in drug discovery. Below is a detailed comparison of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide with structurally analogous compounds, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues with Aromatic Substituents

Substituent Effects on Bioactivity

- Lipophilicity : The ethylphenyl group in the parent compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, bromophenyl analogues (e.g., 4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide) exhibit higher logP values due to bromine’s hydrophobic nature, which may enhance blood-brain barrier penetration .

- Heterocyclic Modifications: Pyrimidine (JHX-2) and quinoline (e.g., ALDH1A1 inhibitors) substituents introduce hydrogen-bonding and π-π stacking interactions, critical for enzyme inhibition .

Biological Activity

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a sulfonamide group and an ethylphenyl moiety. Its molecular formula is , with a molecular weight of approximately 333.9 g/mol. The distinct structural features contribute to its interaction with various biological targets.

The biological activity of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide primarily involves:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes and disrupting biochemical pathways essential for microbial growth and cancer cell proliferation.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter systems and other cellular receptors, modulating signal transduction pathways involved in disease processes.

Antimicrobial Properties

Research indicates that 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| P. aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HCT116 (Colon) | 15 | Cell cycle arrest at G2/M phase |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated a promising inhibition profile, particularly against Gram-positive bacteria, highlighting the potential for developing new antibiotics.

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of the compound using MCF-7 and HCT116 cell lines. The findings revealed that treatment with the compound led to significant cell death through apoptosis, as evidenced by increased levels of caspase-3 and PARP cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.